molecular formula C12H21Cl2N3 B1435042 N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride CAS No. 2108138-79-8

N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride

Cat. No.: B1435042
CAS No.: 2108138-79-8
M. Wt: 278.22 g/mol
InChI Key: SDMYKBGTVMMGJZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride typically involves the reaction of 4-piperidone with N,N-dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process is optimized to maximize yield and minimize impurities, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, influencing various biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N,N-Dimethylpyridin-4-amine and other piperidine derivatives. These compounds share structural similarities but differ in their chemical reactivity and applications .

Uniqueness

N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride is unique due to its dual ring structure, which imparts distinct chemical properties. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective .

Properties

IUPAC Name

N,N-dimethyl-4-piperidin-4-ylpyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-15(2)12-9-11(5-8-14-12)10-3-6-13-7-4-10;;/h5,8-10,13H,3-4,6-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMYKBGTVMMGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride
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N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride
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N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride
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N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride
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